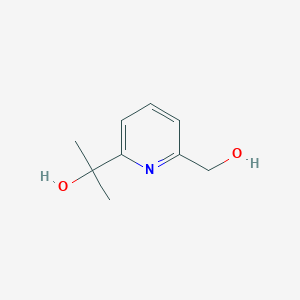

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol

Übersicht

Beschreibung

“2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 933791-33-4 . Its molecular weight is 167.21 and its IUPAC name is 2-[6-(hydroxymethyl)-2-pyridinyl]-2-propanol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3 . This indicates that the compound has a pyridine ring with a hydroxymethyl group attached at the 6th position, and a propan-2-ol group attached at the 2nd position of the pyridine ring.Wissenschaftliche Forschungsanwendungen

1. Formation in Foods

- Topic : The formation of 6-(hydroxymethyl)pyridin-3-ol, a related compound, by ring expansion in foods.

- Findings : This compound is produced from 5-(hydroxymethy)furfural in model systems, suggesting its formation in foods like honey and sugarcane honey when heated in the presence of ammonia or ammonia-producing compounds (Hidalgo, Lavado-Tena, & Zamora, 2020).

2. Complexation in Nitric Acid

- Topic : The use of hydrophilic 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl)] pyridine (PyTri-Diol) in selective complexation of Am(III) into nitric acid solution.

- Findings : PyTri-Diol showed a significant ability to promote Am(III) stripping in nitric acid, indicating potential in separating minor actinides from lanthanides in the TALSPEAK process (Wu et al., 2019).

3. Schiff Base Ligand Chemistry

- Topic : Synthesis and use of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol and related compounds.

- Findings : These compounds have been used to generate mononuclear and dinuclear complexes, with potential applications in coordination chemistry and catalysis (Keypour et al., 2015).

4. Infrared Studies in Hydrogen Bonding

- Topic : Infrared spectroscopy studies of hydrogen bonding between pyridine and alcohols, including propan-2-ol.

- Findings : The study measured the enthalpy of hydrogen bonding association, providing insights into the molecular interactions between these compounds (Findlay & Kidman, 1965).

5. Catalysis in Methoxycarbonylation

- Topic : Use of palladium(II) complexes with (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins.

- Findings : These complexes, including those derived from 2-((pyridin-2-yl)methyleneamino)ethanol, showed activity in producing linear and branched esters, indicating their potential in industrial catalysis (Zulu et al., 2020).

6. Phosphate Diester Hydrolysis

- Topic : Zinc(II) complexes with alkoxide pendants in promoting phosphate diester hydrolysis.

- Findings : Complexes with ligands such as 2-[bis-(2-pyridin-2-yl-ethyl)-amino]-ethanol showed significant activity in catalyzing the hydrolysis of bis(p-nitrophenyl)phosphate, with potential applications in biochemistry (Zhang & Liang, 2006).

Eigenschaften

IUPAC Name |

2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZUUYCGBQQGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598126 | |

| Record name | 2-[6-(Hydroxymethyl)pyridin-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933791-33-4 | |

| Record name | 2-[6-(Hydroxymethyl)pyridin-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)

![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3060795.png)